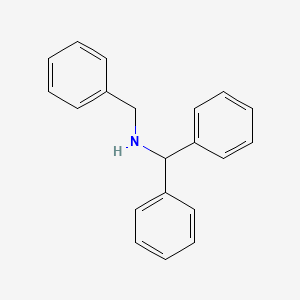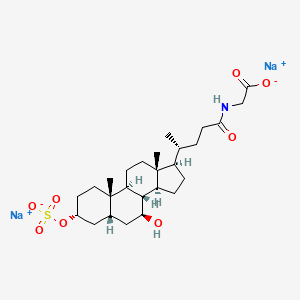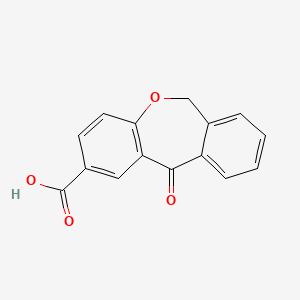
2-Decarboxymethyl-2-carboxy Isoxepac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decarboxymethyl-2-carboxy Isoxepac is a chemical compound with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Decarboxymethyl-2-carboxy Isoxepac involves specific synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds.
Analyse Chemischer Reaktionen
2-Decarboxymethyl-2-carboxy Isoxepac undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, which are employed in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Decarboxymethyl-2-carboxy Isoxepac has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Decarboxymethyl-2-carboxy Isoxepac involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Decarboxymethyl-2-carboxy Isoxepac can be compared with other similar compounds, such as carboxymethylcellulose and other isoxepac derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C15H10O4 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14-11-4-2-1-3-10(11)8-19-13-6-5-9(15(17)18)7-12(13)14/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
COXWXMDASYKDSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


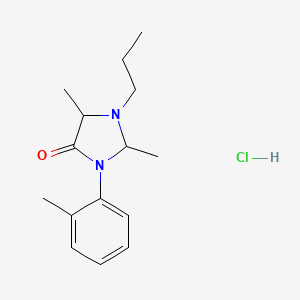
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

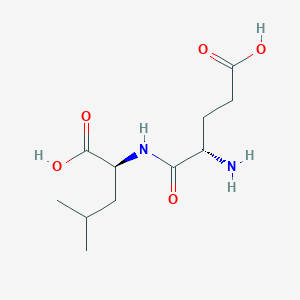
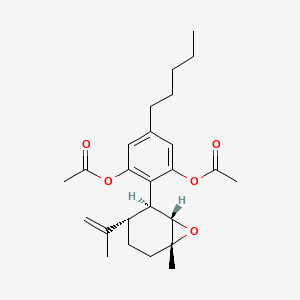


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)



